molecular formula C18H23N7S B2696040 2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile CAS No. 728001-49-8

2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile

Cat. No.: B2696040
CAS No.: 728001-49-8
M. Wt: 369.49
InChI Key: JVRTVCWAFQWKLP-UHFFFAOYSA-N
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Description

2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a triazine ring, a sulfur-containing side chain, and a hexahydrocycloocta[b]pyridine core

Scientific Research Applications

2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of this compound could be a potential area for future research, given its complex structure and the presence of several functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 4-amino-6-(dimethylamino)-1,3,5-triazine-2-thiol with a suitable cyclooctapyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar pyridine core but lacks the triazine ring and sulfur side chain.

    2-Amino-3-cyano-4H-chromenes: Contains a cyano group and a chromene ring, differing in structure and properties.

Uniqueness

2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile is unique due to its combination of a triazine ring, a sulfur-containing side chain, and a hexahydrocycloocta[b]pyridine core

Properties

IUPAC Name

2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7S/c1-25(2)18-23-15(22-17(20)24-18)11-26-16-13(10-19)9-12-7-5-3-4-6-8-14(12)21-16/h9H,3-8,11H2,1-2H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRTVCWAFQWKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=C(C=C3CCCCCCC3=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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